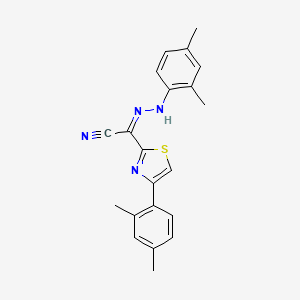
(Z)-N,4-bis(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide
概要
説明
“(Z)-N,4-bis(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide” is a complex organic compound. The “(Z)” indicates the configuration of the double bond, and “bis(2,4-dimethylphenyl)” suggests the presence of two 2,4-dimethylphenyl groups .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the introduction of the 2,4-dimethylphenyl groups. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by techniques such as NMR spectroscopy . The presence of the thiazole ring and the 2,4-dimethylphenyl groups would be evident in the NMR spectrum.Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the thiazole ring might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thiazole ring and the 2,4-dimethylphenyl groups might affect its solubility, melting point, and boiling point .科学的研究の応用
- Anticancer Properties : Thiophene-based molecules exhibit promising anticancer effects. Researchers have explored their potential as chemotherapeutic agents, targeting various cancer cell lines .
- Anti-Inflammatory Activity : Some thiophene derivatives possess anti-inflammatory properties. These compounds may play a role in mitigating inflammatory responses in diseases .
- Antimicrobial Effects : Thiophene derivatives have demonstrated antimicrobial activity against bacteria, fungi, and other pathogens. Their use in developing novel antimicrobial agents is an ongoing area of research .
- Antihypertensive Properties : Certain thiophene-containing compounds exhibit antihypertensive effects. These molecules could contribute to managing hypertension .
- Organic Semiconductors and OLEDs : Thiophene derivatives play a crucial role in organic electronics. They are utilized in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their semiconducting properties .
Material Science and Corrosion Inhibition
Thiophene derivatives find applications beyond pharmacology:
- Corrosion Inhibitors : Thiophene derivatives are used in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various sectors .
- Organic Semiconductors : The thiophene ring system contributes to the development of organic semiconductors. These materials are essential for electronic devices and flexible displays .
- Light-Emitting Diodes (LEDs) : Thiophene-based compounds are employed in the fabrication of OLEDs, which are used in displays, lighting, and other optoelectronic devices .
Thiazole Derivatives
While the focus is on the thiophene moiety, it’s essential to mention that thiazole derivatives also play a significant role in various fields:
- Antitumor and Cytotoxic Activity : Thiazole derivatives have been investigated for their antitumor and cytotoxic effects. Specific compounds exhibit potent activity against cancer cells .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2Z)-N-(2,4-dimethylanilino)-4-(2,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-13-5-7-17(15(3)9-13)20-12-26-21(23-20)19(11-22)25-24-18-8-6-14(2)10-16(18)4/h5-10,12,24H,1-4H3/b25-19- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUGIOUPORJDTC-PLRJNAJWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)C)C)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)C)C)/C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N,4-bis(2,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B3268172.png)
![N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B3268186.png)

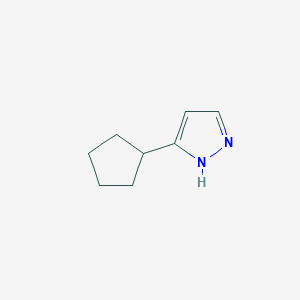

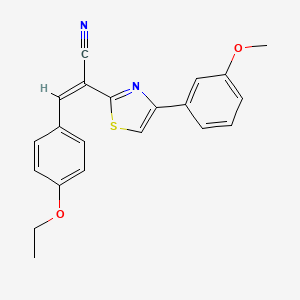

![(2Z)-3-(furan-2-yl)-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3268231.png)

![(2Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]prop-2-enenitrile](/img/structure/B3268255.png)

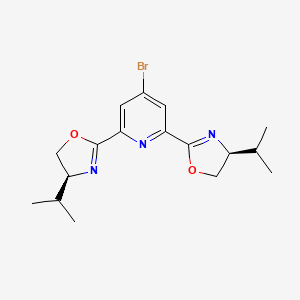
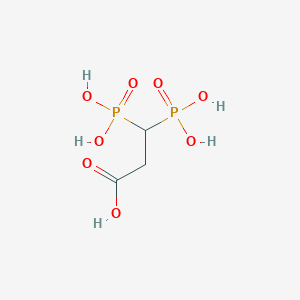
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B3268270.png)